molecular formula C14H12INO B074438 2-iodo-N-(3-methylphenyl)benzamide CAS No. 58494-86-3

2-iodo-N-(3-methylphenyl)benzamide

Cat. No. B074438
CAS RN: 58494-86-3
M. Wt: 337.15 g/mol
InChI Key: FEYWOEBWSQHNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-(3-methylphenyl)benzamide, also known as IMB-1, is a chemical compound that has shown potential in scientific research for its unique properties. This compound is primarily used in the field of medicinal chemistry for its ability to interact with biological systems and produce specific effects. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-iodo-N-(3-methylphenyl)benzamide.

Mechanism Of Action

The mechanism of action of 2-iodo-N-(3-methylphenyl)benzamide involves the interaction of the compound with specific biological targets, such as enzymes or receptors. This interaction can result in the inhibition or activation of these targets, leading to various biological effects. For example, the inhibition of β-lactamase by 2-iodo-N-(3-methylphenyl)benzamide can lead to the increased effectiveness of β-lactam antibiotics, which are commonly used to treat bacterial infections.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-iodo-N-(3-methylphenyl)benzamide are dependent on the specific biological targets that are affected by the compound. For example, the inhibition of acetylcholinesterase by this compound can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in various physiological processes, such as muscle contraction and cognitive function. Additionally, the anti-inflammatory effects of 2-iodo-N-(3-methylphenyl)benzamide can lead to a reduction in inflammation, which is a common symptom of various diseases, such as arthritis and asthma.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-iodo-N-(3-methylphenyl)benzamide in lab experiments is its ability to interact with specific biological targets, which can lead to the production of specific effects. Additionally, the synthesis of this compound is relatively straightforward, which makes it a viable option for large-scale experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-iodo-N-(3-methylphenyl)benzamide in scientific research. One potential direction is the development of more potent inhibitors of specific enzymes, such as β-lactamase, which could lead to the development of more effective antibiotics. Additionally, the anti-inflammatory effects of this compound could be further explored for the development of new treatments for various inflammatory diseases. Finally, the potential use of 2-iodo-N-(3-methylphenyl)benzamide as a treatment for cancer could be further explored through the development of more specific inhibitors of cancer-related targets.

Synthesis Methods

The synthesis of 2-iodo-N-(3-methylphenyl)benzamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3-methylbenzoyl chloride with potassium iodide in the presence of a catalyst, such as copper powder. This reaction produces 2-iodo-3-methylbenzoic acid, which is then converted to 2-iodo-N-(3-methylphenyl)benzamide through the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a secondary amine, such as N-methylmorpholine.

Scientific Research Applications

2-iodo-N-(3-methylphenyl)benzamide has been found to have various applications in scientific research. One of the primary uses of this compound is in the field of medicinal chemistry, where it is used to study the interactions between biological systems and chemical compounds. This compound has been shown to have potential as an inhibitor of various enzymes, such as β-lactamase and acetylcholinesterase, which are involved in the breakdown of important biological molecules. Additionally, 2-iodo-N-(3-methylphenyl)benzamide has been found to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer.

properties

CAS RN

58494-86-3

Product Name

2-iodo-N-(3-methylphenyl)benzamide

Molecular Formula

C14H12INO

Molecular Weight

337.15 g/mol

IUPAC Name

2-iodo-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C14H12INO/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17)

InChI Key

FEYWOEBWSQHNMG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

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